2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a trifluorinated ketone featuring a 2-methoxy-substituted oxolane (tetrahydrofuran) ring at the 3-position. This compound belongs to the broader class of α,α,α-trifluoroketones, which are characterized by their electron-withdrawing trifluoromethyl group adjacent to a carbonyl moiety. Such structural features enhance electrophilicity at the carbonyl carbon, making these compounds valuable intermediates in organic synthesis, particularly in nucleophilic additions and asymmetric catalysis .
Properties
CAS No. |
333339-72-3 |
|---|---|
Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H9F3O3/c1-12-6-4(2-3-13-6)5(11)7(8,9)10/h4,6H,2-3H2,1H3 |
InChI Key |
OCVBONPDRSJOQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a methoxy-substituted oxolane derivative. One common method includes the use of trifluoroacetic anhydride and a suitable oxolane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy-substituted oxolane ring can influence its overall stability and reactivity .
Comparison with Similar Compounds
Key Observations:
Heterocyclic vs. Aromatic Substituents :
- The furan-2-yl derivative (C₆H₃F₃O₂) exhibits a lower molecular weight (164.08) and higher volatility (boiling point 144°C) compared to bulkier substituents like oxan-4-yl (C₇H₉F₃O₂, MW 182.14) .
- 3-Fluorophenyl analogs (e.g., CAS 708-64-5) prioritize aromatic π-system interactions, enhancing stability but reducing solubility in polar solvents compared to heterocyclic variants .
Methoxy Group Influence :
- The 5-methoxyindole derivative (CAS 1051967-68-0) demonstrates the role of methoxy groups in modulating electronic effects. The methoxy group donates electron density via resonance, partially counteracting the electron-withdrawing trifluoromethyl group, which may influence reactivity in cross-coupling reactions .
Key Observations:
- Fluorination Strategies : The use of TMS-CF₃ (trimethyl(trifluoromethyl)silane) with CsF as a catalyst is a common method for introducing the trifluoromethyl group to ketones, as seen in indole derivatives .
- Yield Variability : Yields range from 33% for nitroaryl derivatives to 97% for methoxyindole compounds, highlighting the impact of steric and electronic factors on reaction efficiency .
Biological Activity
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a fluorinated ketone compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of trifluoromethyl and methoxy substituents, suggests potential biological activities that merit detailed exploration.
The compound's IUPAC name is 2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone, and it has a molecular formula of . The trifluoromethyl group contributes to its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. The biological activities of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can be categorized into several areas:
1. Antimicrobial Activity
Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance:
- Case Study : In vitro tests demonstrated that derivatives of trifluoromethyl ketones exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with biological targets:
- Research Findings : A study indicated that similar fluorinated ketones could induce apoptosis in cancer cell lines by activating specific signaling pathways.
3. Enzyme Inhibition
The inhibition of enzymes such as cyclooxygenase (COX) is another area where trifluoromethyl compounds have shown promise:
- Data Table : Below is a summary of enzyme inhibition studies related to similar compounds:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl ketone A | COX-1 | 15 | |
| Trifluoromethyl ketone B | COX-2 | 10 | |
| 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethanone | COX-1/COX-2 | TBD | Current Study |
The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethanone exerts its biological effects is likely multifaceted:
- Interaction with Membrane Lipids : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability.
- Reactivity with Biological Nucleophiles : The carbonyl group in the ketone may react with nucleophiles in biological systems, leading to altered cellular functions.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
- Toxicological Studies : Preliminary assessments suggest low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
